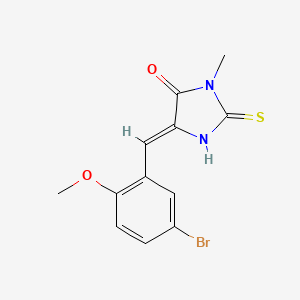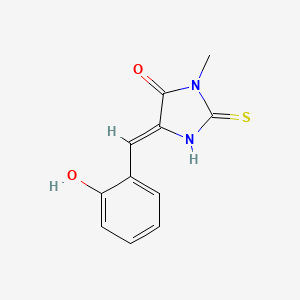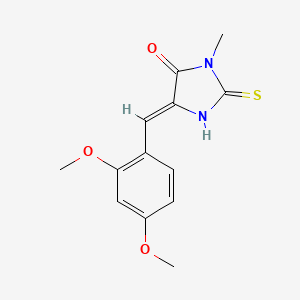
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as BMI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of imidazolidinone derivatives and has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exerts its biological activities through the inhibition of specific enzymes and the modulation of signaling pathways. For example, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter in the brain. By inhibiting acetylcholinesterase, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can increase the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. For example, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In addition, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to reduce inflammation and oxidative stress, which are associated with various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has some limitations. It has poor solubility in water, which can limit its use in aqueous solutions. In addition, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be toxic at high concentrations, which can affect the viability of cells in vitro.
Direcciones Futuras
There are several future directions for the research on 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of new derivatives of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone that exhibit improved biological activities and reduced toxicity. Another area of interest is the investigation of the molecular targets of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone and the signaling pathways involved in its biological activities. In addition, the potential use of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone as a therapeutic agent for various diseases, such as cancer and inflammation, should be explored.
Conclusion
In conclusion, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a synthetic compound that has been widely used in scientific research. It possesses diverse biological activities, such as antitumor, antimicrobial, antiviral, and anti-inflammatory properties. The mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways. 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, but it also has some limitations. Future research on 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone should focus on the development of new derivatives, the investigation of its molecular targets, and its potential use as a therapeutic agent.
Métodos De Síntesis
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep reaction involving the condensation of 5-bromo-2-methoxybenzaldehyde and thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained as a yellow crystalline solid with a melting point of 250-252°C.
Aplicaciones Científicas De Investigación
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively used in scientific research due to its diverse biological activities. It has been shown to possess antitumor, antimicrobial, antiviral, and anti-inflammatory properties. 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase.
Propiedades
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-15-11(16)9(14-12(15)18)6-7-5-8(13)3-4-10(7)17-2/h3-6H,1-2H3,(H,14,18)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPMVTQFADFSPY-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)



![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)